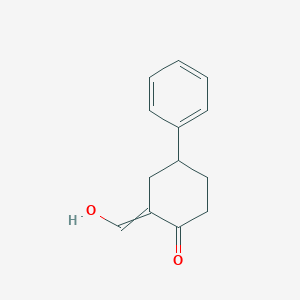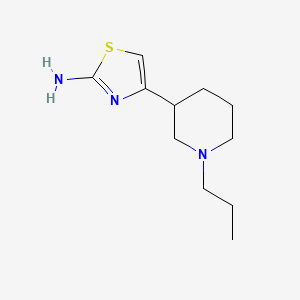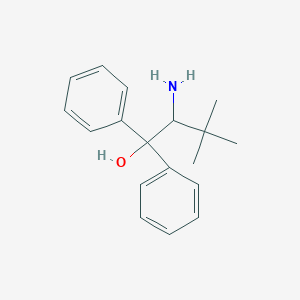
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its significant biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied for their anti-inflammatory, antibacterial, antiviral, antimalarial, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride can be achieved through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. Hydrochloric acid is used as a mediator in this reaction . The reaction conditions typically involve heating the mixture to 70°C in an oil bath for 1 hour .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve catalytic processes such as Pd-catalyzed cyclization, Ru-catalyzed C-H activation/annulation, and Cu-catalyzed oxidative functionalization reactions. These methods start from amidines, aromatic amines, or nitrile compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like H₂/Ni or NaBH₄.
Substitution: Using reagents like RCOCl or CH₃I.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, KMnO₄, OsO₄, H₂/Ni, NaBH₄, RCOCl, and CH₃I. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can exhibit a range of biological activities .
Aplicaciones Científicas De Investigación
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors involved in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as 2-aminoquinazoline and 2-amino-4-iminoquinazoline .
Uniqueness
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride is unique due to its specific chemical structure, which allows it to exhibit a distinct range of biological activities compared to other quinazoline derivatives .
Propiedades
Fórmula molecular |
C15H16ClN3 |
|---|---|
Peso molecular |
273.76 g/mol |
Nombre IUPAC |
N-benzyl-1,4-dihydroquinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H15N3.ClH/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15;/h1-9H,10-11H2,(H2,16,17,18);1H |
Clave InChI |
YSWPYTAEANDJLQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2NC(=N1)NCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
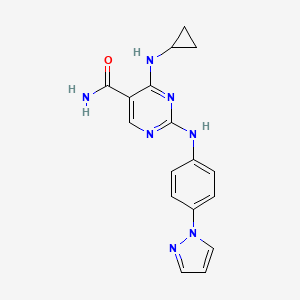
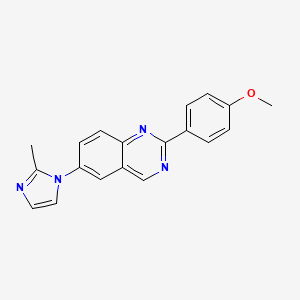
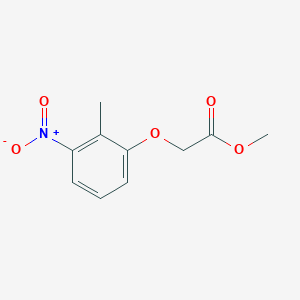
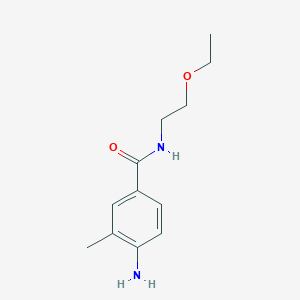
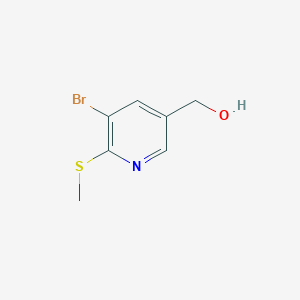
![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)

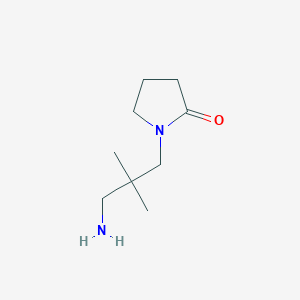
![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)
